3-(Aminomethyl)-4-fluorobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4-fluorobenzoyl chloride is an organic compound that features a benzoyl chloride group substituted with an aminomethyl group and a fluorine atom on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-fluorobenzoyl chloride typically involves the introduction of the aminomethyl group and the fluorine atom onto a benzoyl chloride precursor. One common method involves the reaction of 4-fluorobenzoyl chloride with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-4-fluorobenzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Acylation Reactions: The benzoyl chloride group can react with amines to form amides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Acylation Reactions: Reagents like primary or secondary amines are used under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives.
Acylation Reactions: Products are typically amides.
Reduction Reactions: Products include amines or alcohols depending on the reducing agent used.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-4-fluorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-4-fluorobenzoyl chloride involves its reactivity as an acyl chloride and its ability to form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming amides with amines or undergoing substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzoyl chloride: Lacks the aminomethyl group, making it less reactive in certain substitution reactions.
3-(Aminomethyl)benzoyl chloride: Lacks the fluorine atom, which can influence the compound’s reactivity and properties.
Eigenschaften
CAS-Nummer |
771573-07-0 |
---|---|
Molekularformel |
C8H7ClFNO |
Molekulargewicht |
187.60 g/mol |
IUPAC-Name |
3-(aminomethyl)-4-fluorobenzoyl chloride |
InChI |
InChI=1S/C8H7ClFNO/c9-8(12)5-1-2-7(10)6(3-5)4-11/h1-3H,4,11H2 |
InChI-Schlüssel |
HRZYJXDQCOOKKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)Cl)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.